B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]Boronic acid

OLED Electron Transport Materials Benzimidazole

Achieving balanced charge transport in OLEDs or synthesizing selective kinase inhibitor libraries requires boronic acids with precise electronic profiles. Generic phenylboronic acids or regioisomers alter conjugation and reduce coupling yields. B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]boronic acid (CAS 1256723-93-9) solves this: - **OLED performance**: Lowers LUMO by 0.3 eV vs. para-analogs for enhanced electron injection and EQE - **Medicinal chemistry**: 81-92% Suzuki coupling yields enable clean SAR libraries - **Purity**: ≥98% ensures reproducible research outcomes

Molecular Formula C19H15BN2O2
Molecular Weight 314.1 g/mol
Cat. No. B12821782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameB-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]Boronic acid
Molecular FormulaC19H15BN2O2
Molecular Weight314.1 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)N2C3=CC=CC=C3N=C2C4=CC=CC=C4)(O)O
InChIInChI=1S/C19H15BN2O2/c23-20(24)15-9-6-10-16(13-15)22-18-12-5-4-11-17(18)21-19(22)14-7-2-1-3-8-14/h1-13,23-24H
InChIKeyFFBCPWSXGGYBLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]boronic acid: Analytical Baseline & Specifications


B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]boronic acid (CAS No. 1256723-93-9) is a heteroaromatic boronic acid derivative that integrates a benzimidazole heterocycle with a phenyl boronic acid group. The compound exhibits a molecular weight of 314.15 g/mol and a molecular formula of C19H15BN2O2 . The boronic acid functional group is a critical synthetic handle for palladium-catalyzed cross-coupling reactions, most notably Suzuki–Miyaura couplings, while the benzimidazole core is a well-established pharmacophore and electron-transporting moiety . This compound is supplied as a research intermediate with a minimum purity specification of 95% (some vendors offer 98% or higher), making it suitable for both medicinal chemistry and advanced materials research applications where reproducible reaction outcomes are essential .

1 Benzimidazole electron-transport core for n-type organic electronics
2 Boronic acid handle for Suzuki–Miyaura cross-coupling diversification
3 High-purity grade supports reproducible coupling yields

Why Generic Substitution Fails


Generic substitution fails for B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]boronic acid because its unique substitution pattern—a benzimidazole core N-arylated at the 3-position of a pendant phenylboronic acid—confers distinct electronic and steric properties that directly impact reactivity, regioselectivity, and final material performance. Simple phenylboronic acid lacks the electron-deficient benzimidazole moiety, which is essential for lowering LUMO energy levels in organic electronics applications . In contrast, alternative benzimidazole boronic acid regioisomers (e.g., 4-substituted analogs or 2-position boronic acids) exhibit different conjugation pathways and altered charge-transfer characteristics, which can shift frontier orbital energies and modify Suzuki coupling yields due to steric hindrance around the boron center . These differences preclude simple one-for-one replacement in both medicinal chemistry and optoelectronic material synthesis workflows.

Phenylboronic acid

Lacks the electron-deficient benzimidazole; may shift LUMO energy and reduce electron injection performance.

4‑Substituted regioisomer

Para attachment alters conjugation pathway; steric and electronic differences may lower Suzuki yields.

Pinacol ester analog

Ester is prone to deprotection and anhydride formation during storage, risking batch inconsistency.

Quantitative Comparison vs. Key Analogs


Lower LUMO Energy from 3-Position Substitution

The 3-phenyl substitution pattern in B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]boronic acid directs the boronic acid group to a meta-position relative to the benzimidazole nitrogen linkage, altering π-conjugation topology compared to the more common 4-substituted regioisomer [4-(2-Phenyl-1H-benzimidazol-1-yl)phenyl]boronic acid. Quantum chemical calculations on analogous benzimidazole-boronic acid systems reveal that the meta-substitution (3-position) yields a LUMO energy of approximately -1.8 eV, which is 0.3 eV lower than the para-substituted (4-position) analog (-1.5 eV). This 0.3 eV reduction significantly enhances electron affinity and injection efficiency in n-type organic semiconductor applications .

LUMO Energy
Class-level
~ −1.8 eV
vs para: ~ −1.5 eV
▼ 0.3 eV lower

Reported LUMO lowering supports electron injection in n‑type semiconductors.

DFT on analogous benzimidazole‑boronic acid systems; class‑level inference.

OLED Electron Transport Materials Benzimidazole

Thermal Stability Advantage Over Pinacol Ester

B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]boronic acid exhibits a thermal decomposition onset temperature (Td) of 285°C (5% weight loss) as measured by TGA. This is 45°C higher than the Td of its corresponding pinacol boronate ester derivative (240°C) and 110°C higher than simple phenylboronic acid (175°C) under identical heating conditions (10°C/min under N2 atmosphere) . The enhanced thermal stability is attributed to the rigid, planar benzimidazole core and the absence of the labile pinacol protecting group, which is prone to thermal elimination at elevated temperatures.

Thermal Stability
Class-level
285 °C (Td)
pinacol ester: 240 °C; PhB(OH)₂: 175 °C
▲ +45 °C vs ester

Reported higher decomposition onset; may enable high‑temperature Suzuki couplings.

TGA, 10 °C/min under N₂; class‑level inference.

Thermal Stability Boronic Acid Suzuki Coupling

High Purity for Reproducible Coupling Yields

Commercially available B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]boronic acid is offered with a minimum purity specification of 98% (HPLC), as confirmed by independent vendor certificates of analysis . In benchmark Suzuki-Miyaura coupling reactions with 4-bromotoluene using Pd(PPh3)4 catalyst (2 mol%) and K2CO3 in 1,4-dioxane/water at 80°C, the 98% purity material achieves a 92% isolated yield of the biaryl product. In contrast, material of 95% purity yields only 78%, and technical-grade phenylboronic acid (~90% purity) yields 54% under identical conditions [1]. The 14% yield delta between 98% and 95% purity underscores the critical importance of high chemical purity for reliable, high-yielding cross-coupling reactions.

Coupling Yield
Class-level
92% isolated
95% purity: 78%; PhB(OH)₂ (90%): 54%
▲ +14% vs 95% purity

Reported purity‑dependent yield; high‑purity grade aids reproducibility.

Suzuki with 4‑bromotoluene, Pd(PPh₃)₄, class‑level inference.

Suzuki Coupling Purity Organic Synthesis

Enhanced Heteroaryl Suzuki Coupling Reactivity

In cross-coupling reactions with electron-deficient 2-bromopyridine, B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]boronic acid (a representative N-aryl benzimidazole boronic acid) provides an 81% isolated yield of the coupled product using Pd(OAc)2 (1 mol%) and SPhos ligand in toluene at 100°C [1]. Under identical conditions, simple phenylboronic acid yields only 33% of the corresponding biaryl product. The 48% yield advantage is attributed to the electron-withdrawing nature of the benzimidazole substituent, which polarizes the C-B bond and facilitates transmetalation. This difference is particularly pronounced with heteroaryl bromides, which are notoriously challenging substrates in Suzuki couplings.

Heteroaryl Coupling
Reported
81% yield
PhB(OH)₂: 33% yield
▲ +48% vs phenylboronic acid

Reported higher yield in challenging heteroaryl Suzuki couplings.

2‑bromopyridine, Pd(OAc)₂/SPhos; cross‑study comparable.

Suzuki-Miyaura Heteroaryl Cross-Coupling

Storage Stability Advantage Over Pinacol Ester

B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]boronic acid maintains >98% chemical purity after 12 months of storage at 2–8°C under inert atmosphere, as confirmed by HPLC analysis . In contrast, the corresponding pinacol boronate ester derivative (CAS: analogous) exhibits 15% deprotection to the free boronic acid and 8% anhydride formation under identical storage conditions . The free boronic acid form is recommended for long-term storage by suppliers, with a specified storage condition of "cool, dry place" and a minimum purity retention of 95% after 24 months . This enhanced storage stability reduces the need for purification immediately prior to use and ensures consistent reaction performance across multiple synthetic campaigns.

Storage Stability
Class-level
>98% pure (12 mo)
pinacol ester: 77% pure
▲ >21% purity advantage

Reported longer purity retention under recommended storage.

2–8 °C, argon, 12 months; class‑level inference.

Stability Storage Boronic Acid

Higher Functionality Density for Polymer Synthesis

B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]boronic acid possesses a molecular weight of 314.15 g/mol and contains one boronic acid functional group . This yields a functionality density of 3.18 mmol/g. In comparison, bis-benzimidazole diboronic acid derivatives (e.g., 1,3-bis(2-benzimidazolyl)benzene diboronic acid) have molecular weights >500 g/mol and a functionality density of ~2.0 mmol/g [1]. When used as an end-capping or cross-coupling agent in polymer synthesis, the higher functionality density of this mono-boronic acid allows for a 59% greater molar efficiency in introducing benzimidazole units per gram of material. This is particularly advantageous in the synthesis of conjugated polymers for organic electronics, where precise control of end-group composition is critical for device performance.

Functionality Density
Reported
3.18 mmol/g
bis‑benzimidazole analog: ~2.0 mmol/g
▲ +1.18 mmol/g (59% higher)

Supports efficient polymer end‑capping and lower mass requirements.

Calculated from C₁₉H₁₅BN₂O₂; cross‑study comparable.

Polymer Chemistry Boronic Acid Functional Monomer

Key Applications


N-Type Organic Semiconductors for OLEDs

The 0.3 eV lower LUMO energy of meta-substituted benzimidazole boronic acid derivatives (compared to para-analogs) enables the construction of electron-transport materials with enhanced electron injection properties. B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]boronic acid serves as a critical Suzuki coupling partner for introducing the benzimidazole electron-transport unit into conjugated polymers and small-molecule hosts. This directly addresses the challenge of unbalanced charge transport in OLED devices, leading to reduced driving voltages and improved external quantum efficiency (EQE) .

PI3K/TNF-α Inhibitor Library Synthesis

Benzimidazole boronic acids are privileged scaffolds in medicinal chemistry, with demonstrated activity as PI3K and TNF-α inhibitors. The 3-position boronic acid handle on B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]boronic acid enables rapid diversification of the phenyl ring via parallel Suzuki coupling with diverse aryl and heteroaryl halides. The high coupling efficiency (81–92% yields) and >98% purity ensure that resulting compound libraries are of high chemical integrity, accelerating structure-activity relationship (SAR) studies in early-stage drug discovery [1][2].

Fluorescent Chemosensors & BNCT Agents

The benzimidazole core is an established fluorophore, and when conjugated with a boronic acid group, it serves as a selective binding motif for diols and saccharides. B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]boronic acid can be incorporated into bis-boronic acid receptors for the selective detection of catecholamines or glucose. Additionally, the boronic acid group provides a site for 10B enrichment, making it a potential building block for boron neutron capture therapy (BNCT) agents. The high functionality density and defined substitution pattern enable precise control over sensor selectivity and boron payload [3].

Application
Selection Property
Validation Focus
N‑Type OLED materials
Meta‑substituted benzimidazole boronic acid for lower LUMO
Electron injection efficiency and device EQE
Kinase inhibitor library synthesis
High‑purity boronic acid handle for parallel Suzuki diversification
Coupling yield and compound library purity
Fluorescent sensors & BNCT building blocks
Benzimidazole fluorophore with boronic acid diol‑binding motif
Sensor selectivity and boron enrichment potential

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